molecular formula C22H20FN5 B2692757 2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1111417-92-5

2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B2692757
CAS RN: 1111417-92-5
M. Wt: 373.435
InChI Key: KYGUEMHGQZLWCH-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine” belongs to a class of organic compounds known as pyrazolopyrazines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring . These compounds are known to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine core, with a 4-fluorophenyl group and a 4-phenylpiperazin-1-yl group attached at the 2nd and 4th positions, respectively . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could impact its polarity and solubility .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The chemical compound 2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine, while not directly mentioned, is related to the broader category of fluorinated pyrazoles and their derivatives, which are of significant interest in medicinal chemistry. Fluorinated pyrazoles, including compounds with similar structures, are synthesized as building blocks for further functionalization due to their potential in drug discovery and development. These compounds are particularly valued for their diverse biological activities and as intermediates in organic synthesis.

For instance, the synthesis of 3-amino-4-fluoropyrazoles involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, highlighting the compound's relevance in creating fluorinated intermediates for medicinal chemistry applications (Surmont et al., 2011). Similarly, the development of novel fluoro derivatives in the pyrazolo[5,1-c][1,2,4]benzotriazine system to evaluate fluorine's impact on binding properties at the benzodiazepine site on GABA(A) receptors emphasizes the compound's utility in the design of pharmacologically active molecules (Guerrini et al., 2010).

Antibacterial and Antitumor Activities

Compounds structurally related to 2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine have been synthesized and evaluated for their biological activities, including antibacterial and antitumor potentials. For example, the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents showcases the compound's relevance in addressing bacterial infections (Solankee & Patel, 2004). Additionally, novel fluoro-substituted benzo[b]pyran derivatives have shown significant anti-lung cancer activity, underlining the potential of fluorinated compounds in cancer therapy (Hammam et al., 2005).

Fluorescent Properties and Tuberculostatic Activity

Further applications of related compounds include their use in synthesizing fluorescent molecules and evaluating their tuberculostatic activity. The synthesis of 5-arylethynyl-substituted 4,5-dihydro-1H-pyrazoles, which possess marked fluorescent abilities, highlights the versatility of fluorinated pyrazoles in creating compounds with unique optical properties (Odin et al., 2022). Additionally, the synthesis of potentially tuberculostatic pyrazine derivatives underscores the role of fluorinated compounds in developing treatments for infectious diseases (Foks et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazolopyrazine derivatives have been found to exhibit antifungal and antibiofilm activities .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and safety .

properties

IUPAC Name

2-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5/c23-18-8-6-17(7-9-18)20-16-21-22(24-10-11-28(21)25-20)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGUEMHGQZLWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine

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